![molecular formula C19H12ClFN6O3 B6580521 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207031-54-6](/img/structure/B6580521.png)
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The presence of fluorine and chlorine atoms could also influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like nucleophilic substitution, oxidation, and reduction .Scientific Research Applications
Antifungal Applications
Compounds containing the triazole ring, such as fluconazole and voriconazole, are known for their antifungal properties . Given the presence of a triazole ring in the compound, it could potentially be explored for antifungal applications.
Antidepressant Applications
Triazole-containing compounds like trazodone and nefazodone are used as antidepressants . The triazole ring in the compound could contribute to potential antidepressant activity.
Antihypertensive Applications
Trapidil, another triazole-containing compound, is used as an antihypertensive . The triazole ring in the compound could be investigated for antihypertensive effects.
Sedative-Hypnotic Applications
Estazolam, a triazole-containing compound, is used as a sedative-hypnotic . The triazole ring in the compound could potentially contribute to sedative or hypnotic effects.
Antiepileptic Applications
Rufinamide, a triazole-containing compound, is used as an antiepileptic . The triazole ring in the compound could be explored for antiepileptic applications.
Anti-allergic Activities
Compounds containing a chlorophenyl and fluorophenyl group have shown significant effects on allergic asthma and allergic itching . Given the presence of both a chlorophenyl and a fluorophenyl group in the compound, it could potentially be explored for anti-allergic activities.
Anticancer Applications
Compounds containing a 1,2,3-triazole ring have been evaluated for their anticancer activity . The presence of a 1,2,3-triazole ring in the compound could potentially contribute to anticancer activity.
Therapeutic Potential of Oxadiazole
Oxadiazole ring-containing derivatives are an important class of heterocyclic compounds with a broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Given the presence of an oxadiazole ring in the compound, it could potentially be explored for these applications.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine-based compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
The mode of action of this compound involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively. By modulating these pathways, the compound could potentially exert neuroprotective and anti-neuroinflammatory effects.
Result of Action
The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . By inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, the compound could potentially protect neurons from damage and reduce inflammation in the nervous system.
properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAEUFUBRBKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
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